N4,N4-dimethyl-2-(piperidin-1-yl)pyrimidine-4,5-diamine
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Overview
Description
N4,N4-dimethyl-2-(piperidin-1-yl)pyrimidine-4,5-diamine is a heterocyclic compound that features a pyrimidine ring substituted with a piperidine moiety and two dimethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4-dimethyl-2-(piperidin-1-yl)pyrimidine-4,5-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4,5-diaminopyrimidine with N,N-dimethylpiperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N4,N4-dimethyl-2-(piperidin-1-yl)pyrimidine-4,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 2 and 4.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N4,N4-dimethyl-2-(piperidin-1-yl)pyrimidine-4,5-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N4,N4-dimethyl-2-(piperidin-1-yl)pyrimidine-4,5-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
6-(Piperidin-1-yl)pyrimidine-2,4-diamine (Desoxyminoxidil): Similar structure but lacks the dimethylamino groups.
Piperazine derivatives: Contain a piperazine ring instead of a piperidine ring.
Pyrimidopyrimidines: Bicyclic compounds with two fused pyrimidine rings
Uniqueness
N4,N4-dimethyl-2-(piperidin-1-yl)pyrimidine-4,5-diamine is unique due to the presence of both piperidine and dimethylamino groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H19N5 |
---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
4-N,4-N-dimethyl-2-piperidin-1-ylpyrimidine-4,5-diamine |
InChI |
InChI=1S/C11H19N5/c1-15(2)10-9(12)8-13-11(14-10)16-6-4-3-5-7-16/h8H,3-7,12H2,1-2H3 |
InChI Key |
RAXFDSISBHHCFU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC=C1N)N2CCCCC2 |
Origin of Product |
United States |
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